An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride (CAS 938146-50-0)
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride (CAS 938146-50-0)
A Keystone Building Block for Modern Drug Discovery
Executive Summary
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is a heterocyclic organic compound featuring a piperazine core, a structural motif of immense significance in medicinal chemistry. The piperazine ring is a privileged scaffold, appearing in numerous FDA-approved drugs across various therapeutic areas, including oncology and neuroscience.[1][2] This guide provides a comprehensive technical overview of this compound, presenting its chemical properties, a robust (proposed) synthetic pathway, detailed analytical methodologies, and a discussion of its potential applications for researchers, scientists, and drug development professionals. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes established principles and data from closely related analogues to provide a scientifically grounded and practical resource.
Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to bioavailability.
Structural and Chemical Identity
-
IUPAC Name: 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride
-
CAS Number: 938146-50-0
-
Molecular Formula: C₈H₁₈Cl₂N₂O₂
-
Molecular Weight: 245.15 g/mol (dihydrochloride salt); 172.23 g/mol (free base)[3]
-
Structure:
(Note: Image is a representation of the chemical structure)
Predicted Physicochemical Properties
The following properties are predicted based on computational models, providing valuable guidance for experimental design.[4][5][]
| Property | Predicted Value (Free Base) | Significance in Drug Development |
| pKa (most basic) | ~8.5 - 9.5 | Influences salt formation, solubility, and receptor interaction. The tertiary amine is the most basic site. |
| pKa (most acidic) | ~3.5 - 4.5 | The carboxylic acid group's acidity affects its charge state at physiological pH. |
| cLogP | -0.5 to 0.5 | Indicates the compound's lipophilicity. A low value suggests high water solubility, a common feature of piperazine derivatives.[1] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Affects membrane permeability and oral bioavailability. |
Synthesis and Purification Workflow
While a specific protocol for this compound is not widely published, a reliable synthetic route can be proposed based on the well-established N-alkylation of piperazines.[7][8] The following two-step process is designed for high yield and purity.
Proposed Synthetic Pathway
The synthesis involves the nucleophilic substitution of a 2-halopropanoate ester with 1-methylpiperazine, followed by saponification of the resulting ester and conversion to the dihydrochloride salt.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methylpiperazine (1.0 eq), ethyl 2-bromopropanoate (1.05 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and a catalytic amount of sodium iodide (NaI, 0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester intermediate. Purification can be achieved via column chromatography on silica gel if necessary.
Step 2: Hydrolysis and Dihydrochloride Salt Formation
-
Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of ethanol and water (3:1). Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).
-
Isolation: A precipitate may form upon acidification. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to yield pure 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride as a crystalline solid.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.[10][11]
-
¹H NMR (400 MHz, D₂O):
-
δ ~3.2-3.8 ppm (m, 9H): Overlapping multiplets corresponding to the four piperazine methylene groups (-CH₂-) and the methine proton (-CH-) of the propanoic acid moiety.
-
δ ~2.9 ppm (s, 3H): A sharp singlet for the N-methyl group (-NCH₃).
-
δ ~1.4 ppm (d, 3H): A doublet for the methyl group of the propanoic acid moiety (-CH-CH₃).
-
-
¹³C NMR (100 MHz, D₂O):
-
δ ~175-180 ppm: Carboxylic acid carbon (C=O).
-
δ ~60-65 ppm: Propanoic acid methine carbon (-CH-).
-
δ ~50-55 ppm: Piperazine carbons adjacent to the propanoic acid substituent.
-
δ ~45-50 ppm: Piperazine carbons adjacent to the N-methyl group.
-
δ ~42 ppm: N-methyl carbon (-NCH₃).
-
δ ~15-20 ppm: Propanoic acid methyl carbon (-CH-CH₃).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation.[12][13]
-
Expected Molecular Ion (ESI+): [M+H]⁺ at m/z 173.1285 (for the free base).
-
Key Fragmentation Pattern: A characteristic fragmentation of piperazine derivatives is the cleavage of the ring, leading to predictable fragment ions.[14] A major fragment would be expected from the loss of the propanoic acid group, and further fragmentation of the piperazine ring itself.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.[15][16][17]
-
Method: A reverse-phase method using a C18 column is appropriate.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Detection: UV detection at ~210 nm, or Evaporative Light Scattering Detection (ELSD) if the chromophore is weak.
-
Expected Result: A single major peak with >98% purity.
Applications in Research and Drug Development
The piperazine scaffold is a cornerstone of modern medicinal chemistry due to its favorable properties, including improving aqueous solubility and offering two sites for chemical modification.[1][18]
Caption: Role as a versatile scaffold in drug discovery.
-
Scaffold for Library Synthesis: This compound is an ideal building block for creating libraries of novel molecules. The carboxylic acid can be readily converted to amides or esters, while the tertiary amine of the piperazine ring provides a key interaction point for biological targets.
-
CNS-Active Agents: Many CNS drugs contain the N-methylpiperazine moiety, which can impart desirable pharmacokinetic properties and interact with neurotransmitter receptors.[1][19] Derivatives could be explored for activity as antidepressants, antipsychotics, or neuroprotective agents.[20]
-
Anticancer Therapeutics: Piperazine is a common feature in many kinase inhibitors used in oncology.[1] This building block could be used to synthesize novel compounds targeting various kinases or other cancer-related pathways.
-
Anti-Infective Potential: Piperazine derivatives have demonstrated both antibacterial and antifungal activities, making this a promising starting point for the development of new anti-infective agents.[19][21][22]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Hazard Classification: The free base is classified with hazard statements H302, H312, and H332 (Harmful if swallowed, in contact with skin, or if inhaled).[3] The dihydrochloride salt should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[23]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[23] Avoid all personal contact.
-
Storage: Store in a cool, dry place, in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[23]
Conclusion
2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride represents a valuable and versatile building block for chemical and pharmaceutical research. Its structure combines the proven piperazine scaffold with a modifiable propanoic acid side chain, offering a gateway to a wide array of novel chemical entities. This guide provides a foundational framework for its synthesis, analysis, and potential applications, empowering researchers to leverage this compound in the quest for the next generation of therapeutic agents.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Niknam, K., et al. (2019). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
- Kovács-Hadady, K., & Fábián, I. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Various Authors. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Kwiecień, A., et al. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
- Mkhitaryan, K., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208.
- Al-Ostoot, F. H., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83.
- Koroleva, E. V., et al. (2015). Synthesis of new amides of the N-methylpiperazine series. Russian Journal of Organic Chemistry, 51(7), 994-1002.
- Çetin, C., et al. (2023). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences.
- Discussion on ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.
- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
- Sajan, C. P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 453-459.
- Singh, P., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact. ACS Omega.
- Wessig, P., et al. (2019). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 24(1), 162.
- Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
- Ríos-Luci, C., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. Molecules, 24(24), 4467.
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Piperazine. Retrieved from [Link]
- Reddy, C. R., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2946-2951.
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
- Kramer, N. (n.d.). Piperazic Acid Synthesis. Bowers Lab, University of North Carolina.
- Moody, C. J., & Roff, G. J. (2005). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. The Journal of Organic Chemistry, 70(19), 7793-7796.
- Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7836-7901.
- Wessig, P., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 1(1), 161-175.
- Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds.
- Al-Taani, B. M. (2016). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 22-26.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine.
- Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(4), 443-450.
- Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI.
- Ai, H., et al. (2014). Predicting the metabolic pathways of small molecules based on their physicochemical properties. Molecular BioSystems, 10(11), 2999-3006.
- Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 248-257.
- Kumar, R. R., et al. (2024).
- Gürdere, M. B., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
-
Salvavidas Pharma. (n.d.). Advance Intermediates. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(4-(2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. Retrieved from [Link]
-
Acellera. (2023). Machine Learning Small Molecule Properties in Drug Discovery: A Glimpse into Acellera's Innovations. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. 938146-50-0|2-(4-Methylpiperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 14. researchgate.net [researchgate.net]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. researchgate.net [researchgate.net]
- 20. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. datasheets.scbt.com [datasheets.scbt.com]
